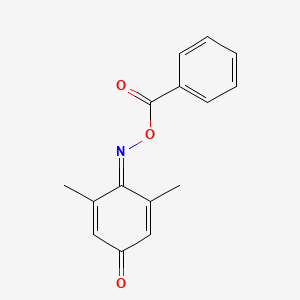

3-(2-chlorophenyl)-N-(3-fluorophenyl)acrylamide

Overview

Description

3-(2-chlorophenyl)-N-(3-fluorophenyl)acrylamide, also known as CPFA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPFA is a member of the acrylamide family, which is known for its diverse biological activities.

Scientific Research Applications

Fluorescence Quenching in Protein Studies

Acrylamide derivatives are utilized in fluorescence quenching studies, particularly for probing the exposure of tryptophan residues in proteins. This technique is valuable for monitoring protein conformational changes and enzyme binding. For instance, Eftink and Ghiron (1976) discussed how acrylamide can quench tryptophanyl fluorescence, providing insights into the protein's structure and dynamics. This method is capable of distinguishing the degree of exposure of tryptophan residues in proteins, aiding in understanding protein conformations and interactions (Eftink & Ghiron, 1976).

Applications in Potassium Channel Research

Another significant application is in the study of potassium channels. L'Heureux et al. (2005) identified certain heteroaryl substituted acrylamides as potent KCNQ2 potassium channel openers, contributing to advancements in neurological and cardiovascular therapeutics (L'Heureux et al., 2005).

Corrosion Inhibition Studies

In the field of materials science, acrylamide derivatives are explored for their role in corrosion inhibition. Abu-Rayyan et al. (2022) demonstrated the effectiveness of certain acrylamide derivatives in preventing copper corrosion in nitric acid solutions, highlighting their potential in protecting metals in various industrial applications (Abu-Rayyan et al., 2022).

Antimicrobial and Antibiofilm Properties

Acrylamide derivatives also exhibit antimicrobial activities. Limban, Marutescu, and Chifiriuc (2011) synthesized various acylthioureas with acrylamide and studied their interaction with bacterial cells, showing significant antimicrobial activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential in developing novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

Insecticidal Agent Development

Research by Rashid et al. (2021) on N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, related to acrylamide chemistry, revealed significant insecticidal efficacy against the cotton leafworm. This opens avenues for developing new insecticides for agricultural use (Rashid et al., 2021).

Sensing and Detection Applications

Acrylamide derivatives have been used in developing sensors. For example, Wang et al. (2008) synthesized a fluorescein-bearing polymer from acrylamide for Fe3+ ion sensing in aqueous solutions, indicating applications in environmental monitoring and water quality assessment (Wang et al., 2008).

properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-(3-fluorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClFNO/c16-14-7-2-1-4-11(14)8-9-15(19)18-13-6-3-5-12(17)10-13/h1-10H,(H,18,19)/b9-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTBOYZODANVBL-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)NC2=CC(=CC=C2)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC(=CC=C2)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5694673.png)

![N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5694680.png)

![5-bromo-N-[(tert-butylamino)carbonothioyl]-2-chlorobenzamide](/img/structure/B5694693.png)

![7-[(2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5694708.png)

![3-{[(3-acetylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5694767.png)

![N-[3-(butyrylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5694775.png)